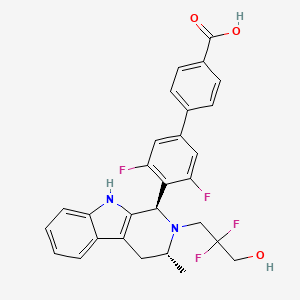
ER|A degrader 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ER|A degrader 7: is a synthetic compound known for its ability to degrade estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
Preparation Methods
The synthesis of ER|A degrader 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: Initial steps include the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps involve coupling these intermediates under specific conditions to form the desired compound.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve continuous flow processes and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
ER|A degrader 7 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ER|A degrader 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of estrogen receptors and their role in various chemical processes.
Biology: Employed in biological studies to investigate the effects of estrogen receptor degradation on cellular processes and gene expression.
Medicine: Utilized in preclinical and clinical studies for the treatment of hormone receptor-positive breast cancers.
Mechanism of Action
ER|A degrader 7 exerts its effects by binding to estrogen receptors and inducing their degradation. The molecular targets of this compound are the estrogen receptors ERα and ERβ. Upon binding, this compound promotes the misfolding of these receptors, leading to their recognition and degradation by the proteasome. This process effectively reduces the levels of functional estrogen receptors in the cells, thereby inhibiting estrogen-mediated signaling pathways and tumor growth .
Comparison with Similar Compounds
ER|A degrader 7 is unique compared to other similar compounds due to its high potency and selectivity for estrogen receptor degradation. Similar compounds include:
Fulvestrant: An FDA-approved SERD used for the treatment of hormone receptor-positive breast cancer.
Elacestrant: A newer SERD with improved pharmacokinetic properties and oral bioavailability compared to fulvestrant.
Camizestrant: Another next-generation SERD that has shown strong antitumor activity in preclinical models.
This compound stands out due to its ability to degrade both ERα and ERβ, providing a broader spectrum of activity and potential therapeutic benefits .
Properties
Molecular Formula |
C28H24F4N2O3 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
4-[4-[(1R,3R)-2-(2,2-difluoro-3-hydroxypropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl]benzoic acid |
InChI |
InChI=1S/C28H24F4N2O3/c1-15-10-20-19-4-2-3-5-23(19)33-25(20)26(34(15)13-28(31,32)14-35)24-21(29)11-18(12-22(24)30)16-6-8-17(9-7-16)27(36)37/h2-9,11-12,15,26,33,35H,10,13-14H2,1H3,(H,36,37)/t15-,26-/m1/s1 |
InChI Key |
JIZARPARIWTUQR-PVPMGCCUSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25 |
Canonical SMILES |
CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)






![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)





